6-Methyloctanoic acid

Description

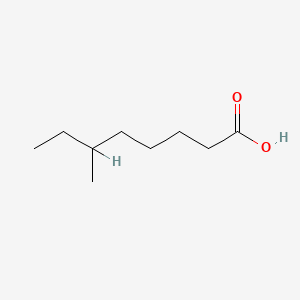

Structure

3D Structure

Properties

IUPAC Name |

6-methyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOPHQSTNHUENT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964658 | |

| Record name | 6-Methyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-99-4 | |

| Record name | 6-Methylcaprylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyloctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Bacterial Production of 6-Methyloctanoic Acid: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis

Abstract

6-Methyloctanoic acid, an anteiso-branched-chain fatty acid (BCFA), is a significant metabolite in various bacterial species, contributing to the unique physicochemical properties of their cell membranes. While not as extensively studied as its longer-chain counterparts, its presence and biosynthesis are of considerable interest to researchers in microbiology, biotechnology, and drug development. This technical guide provides an in-depth exploration of the natural occurrence of this compound in bacteria, elucidates its biosynthetic pathway, and offers detailed protocols for its extraction and analysis. This document is intended to serve as a comprehensive resource for scientists seeking to understand and harness the production of this intriguing fatty acid.

Introduction: The Significance of Branched-Chain Fatty Acids in the Bacterial World

Bacterial cell membranes are not merely passive barriers; they are dynamic structures whose composition is intricately regulated to adapt to diverse environmental conditions. Fatty acids are the fundamental building blocks of the membrane phospholipids, and their structure dictates the fluidity, permeability, and function of the membrane. While many organisms primarily synthesize straight-chain fatty acids (SCFAs), a significant number of bacterial species, particularly within the Gram-positive phyla, produce branched-chain fatty acids (BCFAs) as major components of their membranes.[1]

BCFAs are characterized by one or more methyl branches along the acyl chain and are broadly classified into two main series: iso and anteiso. Iso-fatty acids have a methyl group at the penultimate carbon (ω-1), while anteiso-fatty acids have a methyl group at the antepenultimate carbon (ω-2). This compound, with its nine-carbon backbone and a methyl group at the sixth position, is classified as an anteiso-nonanoic acid (anteiso-C9:0).

The presence of BCFAs imparts crucial properties to bacterial membranes, most notably increased fluidity, particularly at lower temperatures.[2] This "homeoviscous adaptation" allows bacteria to thrive in a wide range of thermal environments. Furthermore, the specific ratio of different BCFAs can be a chemotaxonomic marker, aiding in the identification and classification of bacterial species.[1]

This guide will focus specifically on this compound, providing a detailed overview of its known and putative bacterial sources, the biochemical reactions that lead to its synthesis, and the analytical methodologies required for its robust detection and quantification.

Natural Occurrence of this compound in Bacteria

While direct reports cataloging every bacterial species that produces this compound are limited, its occurrence can be inferred from the well-established distribution of anteiso-BCFAs in the bacterial kingdom. The primary producers of anteiso-fatty acids are found among Gram-positive bacteria, with prominent examples in the following groups:

-

Firmicutes: This large phylum includes several genera known for their high content of BCFAs.

-

Bacillus species: Many members of the genus Bacillus, such as Bacillus subtilis, are known to synthesize a variety of iso- and anteiso-fatty acids.[3][4] While longer-chain anteiso-fatty acids like anteiso-C15:0 and anteiso-C17:0 are often predominant, the biosynthetic pathway allows for the formation of shorter-chain variants.[1]

-

Staphylococcus species: Staphylococcus aureus and other staphylococci incorporate a significant proportion of BCFAs into their membrane lipids to maintain fluidity.[5][6][7] Their ability to synthesize anteiso-fatty acids makes them a potential source of this compound.

-

Rumen Bacteria: The rumen of goats and sheep is a rich source of bacteria that produce BCFAs, which contribute to the characteristic flavor of their milk and meat. Genera such as Ruminococcus are known to produce a variety of branched-chain fatty acids.[8]

-

-

Actinobacteria: This phylum is renowned for its metabolic diversity and production of secondary metabolites.

-

Streptomyces species: As prolific producers of a vast array of bioactive compounds, Streptomyces species also possess complex fatty acid profiles that include BCFAs. Mutants of Streptomyces fradiae have been shown to produce various branched-chain fatty acids.[9]

-

Table 1: Prominent Bacterial Genera Known for Branched-Chain Fatty Acid Production

| Bacterial Genus | Phylum | Key Characteristics Related to BCFA Production |

| Bacillus | Firmicutes | High abundance of iso- and anteiso-fatty acids in membrane lipids.[3][4] |

| Staphylococcus | Firmicutes | BCFAs are essential for maintaining membrane fluidity and viability.[5][6] |

| Ruminococcus | Firmicutes | Found in the rumen of herbivores and contribute to the production of BCFAs.[8] |

| Streptomyces | Actinobacteria | Possess diverse fatty acid profiles, including various branched-chain forms.[9] |

| Myxococcus | Proteobacteria | Characterized by a high proportion of iso-branched fatty acids in their membranes.[8] |

Biosynthesis of this compound

The biosynthesis of this compound follows the general principles of bacterial fatty acid synthesis (FASII), with the key distinction lying in the initial "primer" molecule that initiates the elongation process. While straight-chain fatty acid synthesis typically starts with acetyl-CoA or propionyl-CoA, the synthesis of anteiso-fatty acids utilizes a branched-chain primer derived from the amino acid L-isoleucine.

The biosynthetic pathway can be broken down into the following key steps:

-

Primer Synthesis from L-Isoleucine: The essential precursor for this compound is 2-methylbutyryl-CoA. This primer is derived from the catabolism of the branched-chain amino acid L-isoleucine through a series of enzymatic reactions. A key enzyme in this process is the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate (an intermediate in isoleucine degradation) to form 2-methylbutyryl-CoA.[3]

-

Initiation of Fatty Acid Synthesis: The 2-methylbutyryl-CoA primer is then loaded onto the acyl carrier protein (ACP) to form 2-methylbutyryl-ACP. This reaction is catalyzed by a β-ketoacyl-ACP synthase III (FabH) that has a preference for branched-chain acyl-CoA primers.

-

Elongation Cycles: The 2-methylbutyryl-ACP molecule enters the fatty acid synthesis cycle. In each cycle, the acyl chain is elongated by two carbons through the condensation with malonyl-ACP. This is followed by a series of reduction, dehydration, and another reduction step, catalyzed by β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI), respectively.

-

Chain Termination: For the synthesis of this compound (a C9 fatty acid), three elongation cycles are required after the initial priming with the C5 precursor (2-methylbutyryl-CoA). The termination of chain elongation is a complex process that can be influenced by various factors, including the specificity of the enzymes in the FASII system. The final product is 6-methyloctanoyl-ACP, which is then hydrolyzed to release the free fatty acid.

Figure 1: Biosynthetic pathway of this compound from L-isoleucine.

Physiological Role of this compound

The primary and most well-understood function of this compound, as with other anteiso-BCFAs, is its contribution to the regulation of cell membrane fluidity. The methyl branch in the acyl chain disrupts the tight packing of the phospholipid tails, thereby lowering the phase transition temperature of the membrane. This is particularly crucial for bacteria that experience fluctuations in their growth temperature. By modulating the ratio of anteiso- to iso- and straight-chain fatty acids, bacteria can maintain an optimal level of membrane fluidity, which is essential for the proper function of membrane-embedded proteins, nutrient transport, and cellular signaling.[2]

Beyond its structural role, this compound may also serve as a precursor for the biosynthesis of other molecules, although this is less well-documented than for longer-chain fatty acids. In some bacteria, fatty acids can be precursors for the synthesis of secondary metabolites with diverse biological activities.

Experimental Protocols: Extraction and Analysis of this compound

The analysis of this compound from bacterial cultures involves three main stages: extraction of total lipids, derivatization of fatty acids to a more volatile form, and analysis by gas chromatography-mass spectrometry (GC-MS).

Extraction of Total Fatty Acids from Bacterial Cells

This protocol is adapted from established methods for bacterial fatty acid analysis.

Materials:

-

Bacterial cell pellet

-

Methanol

-

Chloroform

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

Harvest bacterial cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet once with 0.9% NaCl solution and centrifuge again.

-

Resuspend the cell pellet in 1 ml of methanol in a glass centrifuge tube.

-

Add 2 ml of chloroform to the cell suspension.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis.

-

Add 0.8 ml of 0.9% NaCl solution to the mixture.

-

Vortex again for 1 minute to induce phase separation.

-

Centrifuge the mixture at 2,000 x g for 5 minutes to separate the layers.

-

Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a clean glass tube.

-

Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the total lipid extract.

Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the carboxylic acid group of the fatty acids needs to be derivatized to a more volatile ester form. The most common method is methylation.

Materials:

-

Dried total lipid extract

-

Anhydrous 2.5% HCl in methanol

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Heating block or water bath

Procedure:

-

To the dried lipid extract, add 2 ml of anhydrous 2.5% HCl in methanol.

-

Seal the tube tightly with a Teflon-lined cap.

-

Heat the mixture at 80°C for 1 hour in a heating block or water bath.

-

Allow the tube to cool to room temperature.

-

Add 1 ml of hexane and 1 ml of saturated NaCl solution to the tube.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1,000 x g for 2 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

The sample is now ready for GC-MS analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of fatty acids.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection, depending on the concentration of the sample.

-

Oven Temperature Program: A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C) to elute the FAMEs, and then hold at the final temperature.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode to obtain mass spectra for identification, and selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Identification and Quantification:

-

Identification: The identification of this compound methyl ester is achieved by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of the methyl ester will show a characteristic molecular ion peak and fragmentation pattern.

-

Quantification: For accurate quantification, an internal standard (e.g., a fatty acid with an odd number of carbons that is not present in the sample, such as heptadecanoic acid) should be added at the beginning of the extraction process. A calibration curve is generated using a series of known concentrations of the this compound standard.

Figure 2: Experimental workflow for the analysis of this compound from bacterial cultures.

Conclusion and Future Perspectives

This compound is a fascinating, yet understudied, branched-chain fatty acid that plays a vital role in the physiology of many bacterial species. Its production is intrinsically linked to the metabolism of the essential amino acid isoleucine, and its presence in the cell membrane is a key adaptation for maintaining membrane fluidity in diverse environments. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound from bacterial sources.

Future research in this area could focus on several exciting avenues. A comprehensive survey of various bacterial species, particularly from environments with fluctuating temperatures or from the gut microbiota of animals known to harbor BCFA-producing bacteria, would provide a clearer picture of the distribution of this compound in nature. Furthermore, elucidating the specific regulatory mechanisms that control the flux of isoleucine into the BCFA biosynthetic pathway could open up opportunities for the metabolic engineering of bacteria to overproduce this compound for various biotechnological applications, including its potential use as a biofuel precursor or a specialty chemical. As our understanding of the intricate world of bacterial lipid metabolism continues to grow, so too will our appreciation for the significance of molecules like this compound.

References

- 1. Bioinformatics Modelling and Metabolic Engineering of the Branched Chain Amino Acid Pathway for Specific Production of Mycosubtilin Isoforms in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Role of fatty acids in Bacillus environmental adaptation [frontiersin.org]

- 5. Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Deficiencies in Branched-Chain Fatty Acids and Staphyloxanthin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Staphylococcus aureus, the acyl‐CoA synthetase MbcS supports branched‐chain fatty acid synthesis from carboxylic acid and aldehyde precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Characterization of novel methyl-branched chain fatty acids from a halophilic Bacillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methyloctanoic Acid and its Role in Bacterial Quorum Sensing: A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Cell-to-cell communication, or quorum sensing (QS), is a fundamental process in the microbial world, enabling bacteria to coordinate their behavior in a population density-dependent manner. This coordination is mediated by small, diffusible signal molecules. Among these, the fatty acid class of signals has emerged as a crucial regulator of virulence and biofilm formation in a variety of pathogenic bacteria. This technical guide provides an in-depth exploration of 6-methyloctanoic acid and its analogs, key constituents of the Diffusible Signal Factor (DSF) family of quorum sensing signals. Primarily focusing on the well-characterized Rpf/DSF pathway in the plant pathogen Xanthomonas, this document will detail the biosynthesis of these signaling molecules, the intricacies of their perception and signal transduction, and the downstream physiological responses they elicit. Furthermore, this guide will equip researchers with detailed experimental protocols for the study of this fascinating signaling system and discuss its potential as a novel target for antimicrobial drug development.

Introduction: The Language of Bacteria - Quorum Sensing and the DSF Family

Bacteria are not solitary organisms; they exist within complex communities and have evolved sophisticated communication systems to orchestrate collective behaviors. This process, known as quorum sensing, relies on the production, release, and detection of signaling molecules called autoinducers[1]. When the population density reaches a critical threshold, the concentration of these autoinducers surpasses a specific level, triggering a coordinated change in gene expression across the community. This allows bacteria to collectively engage in processes that would be ineffective if undertaken by individual cells, such as biofilm formation, virulence factor production, and antibiotic resistance[1][2].

While Gram-negative bacteria commonly utilize N-acyl homoserine lactones (AHLs) as QS signals, a distinct and significant class of signals is the Diffusible Signal Factor (DSF) family of fatty acids[3][4]. First identified in the plant pathogen Xanthomonas campestris pv. campestris, the DSF family comprises a range of cis-2-unsaturated fatty acids that vary in chain length and branching patterns[4][5]. This compound is a representative member of the broader class of branched-chain fatty acids that serve as precursors for some of these signaling molecules. The canonical DSF molecule is cis-11-methyl-2-dodecenoic acid[3][6]. This guide will delve into the pivotal role of these fatty acid signals, with a focus on the well-studied Rpf/DSF system in Xanthomonas.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 504-99-4 | [3][4] |

| Molecular Formula | C9H18O2 | [3][4] |

| Molecular Weight | 158.24 g/mol | [4][6] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Solubility | Soluble in organic solvents, limited in water | [5] |

Biosynthesis of DSF Family Signals: A Link to Fatty Acid Metabolism

The synthesis of DSF family signals, including those derived from branched-chain fatty acids, is intrinsically linked to the bacterial fatty acid synthesis (FAS) pathway. The core of this process is orchestrated by the rpf (regulation of pathogenicity factors) gene cluster[3][7].

The rpf Gene Cluster

The rpf gene cluster is central to DSF signaling. In Xanthomonas, it typically includes rpfF, rpfB, rpfC, and rpfG, which are responsible for the synthesis, perception, and transduction of the DSF signal[3][8]. The expression of this cluster is itself subject to complex regulation, ensuring that DSF signaling is integrated with other cellular processes[9][10].

The Key Enzyme: RpfF

The central enzyme in DSF biosynthesis is RpfF[3][11]. RpfF is a unique bifunctional enzyme belonging to the crotonase superfamily that exhibits both dehydratase and thioesterase activity[1][3]. The synthesis of DSF family signals from precursors derived from the FAS pathway proceeds as follows:

-

Precursor Generation: The FAS cycle generates 3-hydroxyacyl-acyl carrier protein (ACP) intermediates of varying lengths. For branched-chain DSFs like cis-11-methyl-2-dodecenoic acid, the biosynthesis initiates with branched-chain amino acids such as leucine and valine, which are converted into branched-chain acyl-CoA primers for the FAS pathway[6][8][11].

-

Dehydratase Activity: RpfF catalyzes the dehydration of the 3-hydroxyacyl-ACP precursor, introducing a cis-2 double bond to form a cis-2-enoyl-ACP intermediate[1][3].

-

Thioesterase Activity: Subsequently, the thioesterase activity of RpfF cleaves the thioester bond, releasing the free fatty acid signal molecule (e.g., DSF) and holo-ACP[1][3].

The Rpf/DSF Quorum Sensing Circuit in Xanthomonas

The Rpf/DSF signaling pathway is a well-defined two-component system that allows Xanthomonas to sense and respond to its population density.

Signal Perception by the RpfC Sensor Kinase

At the heart of DSF perception is the membrane-bound sensor kinase, RpfC[3][7]. RpfC is a complex protein with a sensor domain that detects extracellular DSF and a cytoplasmic region that initiates a phosphorylation cascade[12]. At low cell densities, RpfC is thought to interact with and inhibit the activity of RpfF, thus limiting DSF synthesis[3]. As the bacterial population grows, the accumulating DSF binds to the sensor domain of RpfC. While the precise crystal structure of the RpfC sensor domain with a DSF ligand is not yet fully elucidated, it is proposed that ligand binding induces a conformational change in RpfC[12].

Signal Transduction via the RpfG Response Regulator

The conformational change in RpfC upon DSF binding triggers its autophosphorylation. The phosphate group is then transferred to the response regulator, RpfG[3][7]. RpfG contains an HD-GYP domain, which functions as a phosphodiesterase that specifically degrades the second messenger cyclic dimeric GMP (c-di-GMP)[5].

Downstream Regulation

The decrease in intracellular c-di-GMP levels is the critical output of the Rpf/DSF signaling pathway. This change in the concentration of a key second messenger leads to the altered activity of various downstream effectors, including transcription factors and enzymes. This ultimately results in a coordinated change in the expression of genes involved in virulence, biofilm formation, and other collective behaviors[5].

Physiological Roles of DSF Signaling

The Rpf/DSF quorum sensing system governs a suite of physiological processes that are critical for the success of Xanthomonas as a plant pathogen.

Regulation of Virulence Factors

DSF signaling positively regulates the production of a wide array of virulence factors, including extracellular enzymes such as proteases and cellulases, which degrade the plant cell wall, and the exopolysaccharide xanthan, which is crucial for biofilm formation and evasion of the host immune response[3][13]. Transcriptomic and proteomic studies have revealed a broad network of genes and proteins that are under the control of the Rpf/DSF system[2][4][5][11][14].

Control of Biofilm Formation and Dispersal

Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection from environmental stresses and antimicrobial agents. The Rpf/DSF system plays a dual role in biofilm dynamics. While it promotes the production of the biofilm matrix component xanthan, high concentrations of DSF can also trigger biofilm dispersal, allowing the bacteria to colonize new sites[15].

Swarming Motility

Swarming is a coordinated multicellular movement of bacteria across a surface. In Xanthomonas albilineans, DSF signaling has been shown to modulate swarming motility by regulating the expression of flagellar and chemotaxis genes[7].

Table 2: Summary of Key Genes and Proteins Regulated by the Rpf/DSF System in Xanthomonas

| Gene/Protein Category | Function | Regulation by DSF | Selected References |

| Extracellular Enzymes | Proteases, Cellulases, Pectinases | Positive | [3][13] |

| Exopolysaccharides (EPS) | Xanthan (Biofilm Matrix) | Positive | [3][13][15] |

| Adhesins | Cell surface proteins for attachment | Positive | [4] |

| Type III Secretion System | Delivery of effector proteins into host cells | Negative | [9] |

| Flagellar and Chemotaxis Genes | Motility and Swarming | Modulatory | [7] |

| Stress Response Proteins | Catalase, Superoxide Dismutase | Positive | [4][14] |

Experimental Methodologies for Studying DSF-Mediated Quorum Sensing

Investigating the Rpf/DSF signaling system requires a combination of biochemical, genetic, and analytical techniques.

Extraction and Quantification of DSF Signals

Objective: To extract and quantify DSF family signals from bacterial culture supernatants.

Methodology: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is the gold standard for the sensitive and specific detection of these fatty acid signals[16].

Protocol:

-

Culture Growth: Grow the Xanthomonas strain of interest in a suitable liquid medium to the desired growth phase (typically late exponential or early stationary phase).

-

Supernatant Collection: Pellet the bacterial cells by centrifugation and carefully collect the supernatant.

-

Acidification: Acidify the supernatant to a pH below 4.0 with a suitable acid (e.g., hydrochloric acid). This protonates the carboxylic acid group of the DSF molecules, making them more amenable to organic solvent extraction.

-

Solvent Extraction: Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction twice to ensure complete recovery.

-

Drying and Reconstitution: Pool the organic phases and evaporate the solvent to dryness under a stream of nitrogen gas. Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol) for UPLC-MS analysis.

-

UPLC-MS Analysis: Inject the reconstituted sample into a UPLC system coupled to a mass spectrometer. Use a suitable C18 column for separation. Monitor for the specific mass-to-charge ratio (m/z) of the DSF molecule of interest.

-

Quantification: Generate a standard curve using synthetic DSF of known concentrations to quantify the amount of DSF in the bacterial culture extract[16].

Construction and Use of a DSF Biosensor Strain

Objective: To create a bacterial reporter strain that produces a measurable output (e.g., fluorescence or luminescence) in response to DSF.

Methodology: This involves fusing the promoter of a DSF-responsive gene to a reporter gene (e.g., gfp or lux) and introducing this construct into a suitable bacterial host.

Protocol:

-

Promoter Selection: Identify a promoter that is strongly and specifically induced by DSF signaling in the bacterium of interest. The promoter of a gene encoding an extracellular enzyme is often a good candidate.

-

Plasmid Construction: Using standard molecular cloning techniques, clone the selected promoter upstream of a promoterless reporter gene in a suitable plasmid vector.

-

Transformation: Introduce the reporter plasmid into a bacterial strain that is deficient in DSF synthesis (e.g., an rpfF mutant) but contains a functional DSF perception and signal transduction system (rpfC and rpfG). This ensures that the reporter responds only to exogenously added DSF.

-

Biosensor Assay: a. Grow the biosensor strain in a suitable liquid medium. b. Add different concentrations of the sample to be tested (e.g., culture supernatants or purified compounds) to the biosensor culture. c. Incubate for a period sufficient for reporter gene expression. d. Measure the reporter output (e.g., fluorescence using a plate reader or fluorescence microscope). e. The intensity of the reporter signal will be proportional to the concentration of DSF in the sample.

Implications for Drug Development: Targeting DSF Quorum Sensing

The critical role of the Rpf/DSF quorum sensing system in regulating virulence and biofilm formation in pathogenic bacteria makes it an attractive target for the development of novel anti-infective therapies. Disrupting this communication system, a strategy known as "quorum quenching," offers a promising alternative to traditional antibiotics, as it is less likely to impose selective pressure for the development of resistance.

Potential strategies for targeting the Rpf/DSF pathway include:

-

Inhibition of DSF Biosynthesis: Developing small molecule inhibitors that target the enzymatic activity of RpfF would prevent the production of the signaling molecule.

-

Blocking DSF Perception: Designing antagonists that bind to the RpfC sensor but do not trigger downstream signaling would effectively block the communication pathway.

-

Enzymatic Degradation of DSF: Utilizing enzymes that can specifically degrade DSF molecules in the extracellular environment would prevent the signal from reaching its target receptor.

Conclusion

This compound and its analogs within the DSF family represent a fascinating and crucial class of quorum sensing signals in the bacterial world. The Rpf/DSF system in Xanthomonas provides a paradigm for understanding how bacteria utilize fatty acid signals to coordinate complex behaviors essential for their survival and pathogenicity. A thorough understanding of the biosynthesis, perception, and downstream effects of these signals, facilitated by the experimental approaches outlined in this guide, is paramount for advancing our knowledge of bacterial communication and for the development of innovative strategies to combat bacterial diseases.

References

- 1. Research on Diffusible Signal Factor-Mediated Quorum Sensing in Xanthomonas: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. The DSF Family of Cell–Cell Signals: An Expanding Class of Bacterial Virulence Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomic analysis of the regulatory function of DSF-dependent quorum sensing in Xanthomonas oryzae pv. oryzicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. The Multiple DSF-family QS Signals are Synthesized from Carbohydrate and Branched-chain Amino Acids via the FAS Elongation Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetic and molecular analysis of a cluster of rpf genes involved in positive regulation of synthesis of extracellular enzymes and polysaccharide in Xanthomonas campestris pathovar campestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Xanthomonas oryzae pv. oryzae RpfE Regulates Virulence and Carbon Source Utilization without Change of the DSF Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proteomic analysis of the regulatory function of DSF-dependent quorum sensing in Xanthomonas oryzae pv. oryzicola. (2011) | Yancun Zhao | 39 Citations [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Structural basis of DSF recognition by its receptor RpfR and its regulatory interaction with the DSF synthase RpfF | PLOS Biology [journals.plos.org]

- 14. Structural basis of DSF recognition by its receptor RpfR and its regulatory interaction with the DSF synthase RpfF - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Controlled synthesis of the DSF cell–cell signal is required for biofilm formation and virulence in Xanthomonas campestris - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Lipo-Anchor: Unraveling the Critical Function of 6-Methyloctanoic Acid in Polymyxin B's Antimicrobial Power and Peril

Introduction: A Resurgence of a Last-Resort Antibiotic

In an era marked by the escalating threat of multidrug-resistant (MDR) Gram-negative bacteria, the scientific community has turned its gaze back to a class of potent, albeit toxic, antibiotics: the polymyxins. Polymyxin B, a cyclic lipopeptide discovered in 1947, has re-emerged as a last-line defense against formidable pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[1][2] Its efficacy, however, is a double-edged sword, with significant nephrotoxicity and neurotoxicity limiting its clinical application.[1][3] Central to both the potent bactericidal activity and the dose-limiting toxicity of polymyxin B is a seemingly simple yet functionally profound component: a 6-methyloctanoic acid tail. This technical guide delves into the multifaceted role of this N-terminal fatty acyl chain, dissecting its pivotal function in the molecular architecture, mechanism of action, and the ongoing quest to engineer safer, more effective polymyxin derivatives.

The Amphipathic Architecture: A Tale of Two Domains

Polymyxin B's structure is a masterclass in functional design, characterized by its amphipathic nature. It comprises a polycationic cyclic heptapeptide, a linear tripeptide side chain, and the crucial N-terminal fatty acyl tail, which in the major component, polymyxin B1, is (S)-6-methyloctanoic acid.[4][5][6] This unique arrangement creates two distinct functional domains: a positively charged peptide ring responsible for the initial electrostatic attraction to the bacterial surface, and a hydrophobic lipid tail that serves as a membrane anchor.[4][7] The interplay between these two domains is the cornerstone of polymyxin B's potent antimicrobial action.

Diagram: Molecular Structure of Polymyxin B1

Caption: Structure of Polymyxin B1 highlighting the fatty acid tail.

Mechanism of Action: A Multi-pronged Assault on the Outer Membrane

The primary target of polymyxin B is the lipopolysaccharide (LPS) of the Gram-negative outer membrane.[7][8][9] The bactericidal cascade is initiated by an electrostatic interaction between the positively charged diaminobutyric acid (Dab) residues of the peptide ring and the negatively charged phosphate groups of lipid A, the membrane-anchoring component of LPS.[8][10][11] This initial binding displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to localized membrane destabilization.[10][11]

This is where the this compound tail plays its indispensable role. Following the electrostatic attraction, the hydrophobic fatty acyl chain inserts into the lipid A core of the outer membrane.[4][8][9] This hydrophobic interaction is the predominant energetic driving force for the formation of the polymyxin B-LPS complex and is crucial for disrupting the packing of the lipid A fatty acyl chains.[4] The insertion of the fatty acid tail, along with the hydrophobic D-Phe⁶-L-Leu⁷ segment of the peptide ring, effectively creates fissures in the outer membrane, a process often referred to as "self-promoted uptake."[7][12] This disruption increases the permeability of the outer membrane, allowing the polymyxin B molecule to access the periplasmic space and subsequently the inner cytoplasmic membrane, leading to leakage of intracellular contents and ultimately, cell death.[7][10][11]

The criticality of the this compound is unequivocally demonstrated by the lack of antibacterial activity in polymyxin B nonapeptide, a derivative where the fatty acyl-Dab¹ residue has been proteolytically cleaved.[8][12][13] While the nonapeptide can still interact with LPS, it lacks the hydrophobic anchor necessary to disrupt the membrane integrity, rendering it ineffective as a standalone antibiotic.[14]

Diagram: Polymyxin B Mechanism of Action

Caption: Step-wise mechanism of Polymyxin B's action on the outer membrane.

The Double-Edged Sword: Contribution to Toxicity

Unfortunately, the very features that make the this compound tail a potent weapon against bacteria also contribute to polymyxin B's toxicity in humans. The precise mechanisms of polymyxin-induced nephrotoxicity are not fully elucidated, but it is understood that the lipopeptide's interaction with the membranes of renal tubular cells is a key factor. The hydrophobic fatty acid tail, in conjunction with the cationic Dab¹ residue, is believed to play a significant role in the damage to renal tissue.[15] This is supported by the observation that polymyxin B nonapeptide, which lacks the fatty acyl tail, is considerably less toxic.[14][15]

Structure-Activity Relationship and the Quest for Safer Polymyxins

The critical role of the this compound tail has made it a prime target for medicinal chemists aiming to develop new polymyxin analogues with an improved therapeutic index. Structure-activity relationship (SAR) studies have explored the impact of modifying the length, branching, and nature of the N-terminal fatty acyl chain on both antimicrobial activity and toxicity.

| Modification of Fatty Acyl Chain | Impact on Antibacterial Activity | Impact on Toxicity | Reference |

| Removal of fatty acyl chain (Polymyxin Nonapeptide) | Loss of activity | Reduced toxicity | [8][12][13][14][15] |

| Variation in chain length (C9-C14) | Longer chains show more activity against resistant strains | Hydrophobicity influences toxicity | [12] |

| Replacement with bulky hydrophobic groups (e.g., Fmoc) | Enhanced in vitro activity | Reduced acute toxicity in mice | [12] |

| Replacement with biaryl amide substituents | Promising activity and reduced toxicity in vitro | Failed to show reduced toxicity in vivo (dogs) | [15] |

These studies underscore the delicate balance that must be struck: the fatty acyl chain is essential for antibacterial efficacy, but its hydrophobicity is also a key driver of toxicity. The goal of ongoing research is to identify novel lipid tails that can effectively disrupt bacterial membranes while minimizing interactions with mammalian cell membranes.

Biosynthesis: The Non-Ribosomal Assembly Line

Polymyxin B, including its this compound component, is not synthesized by the ribosomal machinery that produces most proteins. Instead, it is assembled by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPS).[7][16][17] The biosynthesis is initiated by a specific NRPS module that recognizes and activates a fatty acid, such as this compound or a related precursor, and attaches it to the first amino acid of the peptide chain, L-Dab.[17] The subsequent NRPS modules then sequentially add the remaining amino acids to build the complete lipopeptide.

Diagram: Simplified Polymyxin B Biosynthesis

Caption: Non-ribosomal peptide synthesis of Polymyxin B.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of polymyxin B, a measure of its antibacterial potency.

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test Gram-negative bacterium from an agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Polymyxin B Dilutions:

-

Prepare a stock solution of polymyxin B in sterile water.

-

Perform serial two-fold dilutions of the polymyxin B stock solution in CAMHB in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared bacterial inoculum to each well containing the polymyxin B dilutions.

-

Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of polymyxin B that completely inhibits visible growth.

-

Conclusion and Future Perspectives

The this compound tail of polymyxin B is far more than a simple lipid appendage; it is the lynchpin of the antibiotic's potent bactericidal activity. Its role in anchoring the molecule to the bacterial outer membrane and driving the disruption of this critical barrier is indispensable. However, this very function is intrinsically linked to the drug's dose-limiting toxicity. The challenge for the future lies in leveraging our detailed understanding of the structure-activity relationships of this fatty acyl chain to design and synthesize novel polymyxin derivatives. The goal is to uncouple the potent antibacterial activity from the deleterious effects on host cells, thereby forging a new generation of safer, last-resort antibiotics to combat the growing threat of multidrug-resistant Gram-negative infections.

References

- 1. Antimicrobial Activity and Toxicity of the Major Lipopeptide Components of Polymyxin B and Colistin: Last-line Antibiotics against Multidrug-Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toxicity of polymyxins: a systematic review of the evidence from old and recent studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 7. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probing the Penetration of Antimicrobial Polymyxin Lipopeptides into Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Untying the anchor for the lipopolysaccharide: lipid A structural modification systems offer diagnostic and therapeutic options to tackle polymyxin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure-Function Studies of Polymyxin B Lipononapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Polymyxin Derivatives Carrying Only Three Positive Charges Are Effective Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. files01.core.ac.uk [files01.core.ac.uk]

Methodological & Application

Application Note: Quantitative Analysis of 6-Methyloctanoic Acid in Dairy Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a detailed and validated protocol for the quantification of 6-methyloctanoic acid, a branched-chain fatty acid (BCFA) of interest in dairy products, utilizing gas chromatography-mass spectrometry (GC-MS). Due to the polar nature and low volatility of free fatty acids, a robust derivatization to their corresponding fatty acid methyl esters (FAMEs) is employed to ensure optimal chromatographic separation and mass spectrometric detection. This guide provides a comprehensive workflow, from lipid extraction from a dairy matrix to instrumental analysis and data interpretation, designed for researchers, scientists, and professionals in drug development and food analysis.

Introduction

Branched-chain fatty acids (BCFAs) are significant components of lipids found in various natural sources, particularly in dairy products and ruminant meats.[1] this compound (C9H18O2), a member of this class, contributes to the characteristic flavor profiles of certain cheeses and other fermented dairy products.[2] Accurate quantification of this and other BCFAs is crucial for quality control, authenticity assessment of dairy products, and in metabolic research, as BCFAs are known to play roles in metabolic regulation.[3][4]

The analytical challenge in quantifying this compound lies in its structural similarity to other fatty acid isomers and its inherent low volatility.[3] Gas chromatography-mass spectrometry (GC-MS) offers the high resolving power and sensitivity required for this analysis. However, direct injection of free carboxylic acids into a GC system can lead to poor peak shape and thermal degradation.[5] To overcome these issues, a derivatization step is essential. This protocol employs a widely accepted method of converting the carboxylic acid to its more volatile and thermally stable methyl ester derivative (6-methyloctanoate).[1][6]

This document provides a step-by-step methodology, including sample preparation from a dairy matrix, derivatization, optimized GC-MS parameters, and data analysis, to ensure reliable and reproducible quantification of this compound.

Materials and Reagents

-

Solvents (HPLC or GC grade): Chloroform, Methanol, Hexane, n-Heptane

-

Reagents:

-

This compound standard (CAS 504-99-4)

-

Internal Standard (IS): Heptadecanoic acid (C17:0) or a stable isotope-labeled this compound

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

0.5 M Methanolic Sodium Hydroxide (NaOH)

-

14% Boron trifluoride in methanol (BF3/MeOH)

-

-

Equipment:

-

Homogenizer

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Glassware: test tubes, round-bottom flasks, pipettes

-

GC-MS system with a suitable capillary column

-

Experimental Protocols

Part 1: Lipid Extraction from Dairy Samples (e.g., Cheese)

The initial and critical step is the efficient extraction of lipids, including this compound, from the complex dairy matrix. This protocol is adapted from established methods for lipid extraction from dairy products.[4][7]

-

Sample Homogenization: Weigh 2.5 g of the dairy sample into a 50 mL centrifuge tube.

-

Solvent Addition: Add 25 mL of a chloroform-methanol mixture (2:1, v/v).

-

Extraction: Homogenize the mixture at 2,500 rpm for 30 minutes, followed by ultrasonication for 20 minutes to ensure complete lipid extraction.

-

Phase Separation: Add 10 mL of a saturated NaCl solution to the homogenate. Centrifuge the mixture at 4,000 rpm for 20 minutes at 4°C to separate the layers.

-

Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a round-bottom flask.

-

Drying: Dry the lipid extract using a rotary evaporator at 45°C under vacuum.

Part 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

To enhance volatility for GC analysis, the extracted fatty acids are converted to their methyl esters.[6][8]

-

Saponification: To the dried lipid extract (approximately 0.5 g), add 8 mL of 0.5 M methanolic NaOH. Heat the mixture at 85°C for 10 minutes. This step hydrolyzes the lipids to free fatty acids.

-

Internal Standard Spiking: After cooling, add a known amount of the internal standard (e.g., C17:0) to the sample. The use of an internal standard is crucial for accurate quantification as it corrects for variations in sample preparation and instrument response.[9][10]

-

Methylation: Add 9 mL of 14% BF3 in methanol to the cooled flask and heat for 2 minutes. This reaction converts the free fatty acids to their corresponding methyl esters.

-

FAME Extraction: After cooling, add 4 mL of hexane and agitate the flask. Add a saturated NaCl solution to bring the hexane layer to the top.

-

Final Preparation: Transfer the upper hexane layer, containing the FAMEs, to a clean tube. Add approximately 1 g of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters

The separation of FAMEs, particularly branched-chain isomers, requires a polar capillary column and an optimized temperature program to achieve good resolution.[3]

| Parameter | Setting | Rationale |

| GC System | Agilent 7890B GC or equivalent | Provides reliable and reproducible chromatographic separation. |

| Mass Spectrometer | Agilent 5977A MSD or equivalent | Offers high sensitivity and selectivity for detection. |

| Column | DB-WAX (or similar polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness | A polar stationary phase is essential for the separation of fatty acid methyl esters, including positional isomers. |

| Injector Temperature | 250°C | Ensures complete vaporization of the FAMEs without thermal degradation. |

| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | Initial: 100°C, hold 2 min; Ramp: 10°C/min to 200°C, hold 5 min; Ramp: 5°C/min to 240°C, hold 10 min | A temperature gradient is necessary to separate FAMEs with a range of volatilities. |

| MS Source Temp. | 230°C | Standard temperature for electron ionization. |

| MS Quad Temp. | 150°C | Standard temperature for the quadrupole mass analyzer. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Acquisition Mode | Full Scan (m/z 50-350) and Selected Ion Monitoring (SIM) | Full scan for initial identification; SIM for enhanced sensitivity and quantitative analysis. |

Data Analysis and Quantification

Identification

The identification of methyl 6-methyloctanoate is based on its retention time and its characteristic mass spectrum obtained in full scan mode. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for methyl 6-methyloctanoate which can be used for confirmation.[11]

Quantification

For accurate quantification, Selected Ion Monitoring (SIM) mode is employed. This involves monitoring specific ions that are characteristic of the analyte and the internal standard.

-

Target Ions for Methyl 6-methyloctanoate (C10H20O2, MW: 172.26): Based on its EI mass spectrum, characteristic ions include the molecular ion (m/z 172) and key fragment ions (e.g., m/z 74, 87, 101, 143).[11] The ion at m/z 74 is a common rearrangement product for many fatty acid methyl esters.

-

Target Ions for Internal Standard (e.g., Methyl Heptadecanoate): Select characteristic ions for the chosen internal standard.

A calibration curve is constructed by analyzing standards of this compound (subjected to the same derivatization process) at different concentrations, each containing the same amount of internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Visualizations

Caption: GC-MS Analysis Workflow for this compound.

Caption: Proposed EI Fragmentation of Methyl 6-methyloctanoate.

Conclusion

This application note provides a robust and reliable GC-MS method for the quantitative analysis of this compound in dairy products. The protocol emphasizes the critical steps of lipid extraction and chemical derivatization to ensure the analyte is amenable to GC-MS analysis. By following the detailed procedures and instrumental parameters outlined, researchers can achieve accurate and reproducible results, which are essential for quality control in the food industry and for advancing our understanding of the role of branched-chain fatty acids in biological systems.

References

- 1. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. This compound | C9H18O2 | CID 10447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Determination of the Authenticity of Dairy Products on the Basis of Fatty Acids and Triacylglycerols Content using GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. Total and Free Fatty Acids Analysis in Milk and Dairy Fat | MDPI [mdpi.com]

- 7. Effect of fat extraction methods on the fatty acids composition of bovine milk using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of Fatty Acid Methyl Esters in Olive Oil [scioninstruments.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Methyl 6-methyloctanoate [webbook.nist.gov]

Application Note: A Validated Protocol for the Extraction and Quantification of 6-Methyloctanoic Acid from Bacterial Cultures

Abstract

This application note provides a comprehensive and validated protocol for the extraction, purification, and quantification of 6-methyloctanoic acid, a branched-chain fatty acid of interest, from bacterial fermentation broths. The methodology is designed for researchers, scientists, and drug development professionals who require a reliable and reproducible workflow for isolating this specific analyte from complex biological matrices. The protocol integrates an optimized liquid-liquid extraction (LLE) procedure, followed by derivatization and subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Each step is detailed with expert insights into the underlying scientific principles to ensure methodological robustness and high fidelity of results.

Introduction: The Significance of this compound

This compound is a branched-chain fatty acid that is gaining attention in various fields, from chemical synthesis to its potential role as a bioactive molecule. Its production through bacterial fermentation offers a sustainable alternative to traditional chemical synthesis routes. However, the efficient recovery of this compound from the complex milieu of a fermentation broth presents a significant challenge.[1][2] The broth contains a mixture of nutrients, cellular debris, and a plethora of other metabolic byproducts that can interfere with downstream analysis.

This guide provides a detailed protocol that addresses these challenges, ensuring high recovery and purity of this compound, making it suitable for accurate quantification and further functional studies.

Foundational Principles: The Chemistry of Extraction

The successful extraction of a carboxylic acid like this compound from an aqueous medium hinges on modulating its solubility. In its deprotonated (carboxylate) form at neutral or alkaline pH, this compound is highly soluble in the aqueous culture medium. To facilitate its transfer into an organic solvent, the equilibrium must be shifted towards the protonated, uncharged form.

This is achieved by acidifying the fermentation broth. At a pH well below the pKa of this compound (typically around 4.8), the carboxylic acid group is protonated, rendering the molecule significantly less polar and thus more soluble in an organic solvent.[3] This principle is the cornerstone of the liquid-liquid extraction (LLE) method detailed below.

Workflow Overview

The entire process, from sample collection to data analysis, is depicted in the workflow diagram below. This systematic approach ensures reproducibility and minimizes sample loss.

Caption: Workflow for this compound Extraction and Analysis.

Materials and Reagents

Ensure all reagents are of high purity (e.g., HPLC or analytical grade) to prevent contamination.

| Reagent/Material | Specification | Purpose |

| Ethyl Acetate | HPLC Grade | Extraction Solvent |

| Hydrochloric Acid (HCl) | Concentrated (e.g., 6M) | Acidification of supernatant |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Drying the organic extract |

| Methanolic HCl (1.25 M) | Anhydrous | Derivatization reagent |

| Hexane | High Resolution GC Grade | Solvent for final extract |

| This compound Standard | ≥ 98% purity | Calibration curve and standard |

| Internal Standard (e.g., Heptadecanoic acid) | ≥ 99% purity | Quantification control |

| Centrifuge Tubes (50 mL) | Polypropylene, solvent-resistant | Sample processing |

| Glass Vials (2 mL) with PTFE caps | GC-MS analysis | |

| Nitrogen Gas Supply | High purity | Solvent evaporation |

Detailed Step-by-Step Protocol

This protocol is optimized for a starting culture volume of 50 mL. Adjust volumes proportionally for different scales.

Part 1: Sample Preparation and Acidification

The goal of this stage is to separate the cell mass from the culture medium and prepare the analyte for efficient extraction.

-

Harvest Culture: Centrifuge 50 mL of the bacterial culture at 5,000 x g for 15 minutes at 4°C to pellet the cells.

-

Collect Supernatant: Carefully decant the supernatant into a clean 50 mL centrifuge tube. This fraction contains the secreted this compound.

-

Internal Standard Spiking: Add a known amount of internal standard (e.g., heptadecanoic acid) to the supernatant. This is crucial for accurate quantification as it accounts for sample loss during extraction and derivatization.

-

Acidification: Place the supernatant tube in an ice bath. Slowly add concentrated HCl dropwise while gently vortexing until the pH of the solution is between 2.0 and 2.5.[1] Verify the pH using a calibrated pH meter.

-

Expert Insight: Acidification is the most critical step for extraction efficiency. At this low pH, the this compound is fully protonated, maximizing its hydrophobicity and partitioning into the organic solvent.[2]

-

Part 2: Liquid-Liquid Extraction (LLE)

This part physically separates the this compound from the aqueous phase.

-

Solvent Addition: Add 25 mL of ethyl acetate to the acidified supernatant in the centrifuge tube.

-

Extraction: Tightly cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the ethyl acetate.

-

Phase Separation: Centrifuge the tube at 3,000 x g for 10 minutes to achieve a clear separation between the upper organic phase (ethyl acetate) and the lower aqueous phase.

-

Collect Organic Phase: Using a glass pipette, carefully transfer the upper organic layer to a clean flask or beaker. Be meticulous to avoid aspirating any of the aqueous phase or the interface material.

-

Repeat Extraction: For exhaustive recovery, repeat the extraction process (steps 1-4) on the remaining aqueous phase with a fresh 25 mL of ethyl acetate. Pool the organic extracts.

Part 3: Drying and Concentration

Residual water in the organic extract can interfere with derivatization and GC analysis.

-

Drying: Add a small amount of anhydrous sodium sulfate to the pooled organic extract and swirl gently. The sodium sulfate will clump as it absorbs water. Continue adding small portions until some free-flowing crystals remain.

-

Concentration: Carefully decant the dried extract into a new flask. Evaporate the ethyl acetate using a gentle stream of nitrogen gas at room temperature or in a rotary evaporator. Do not over-dry the sample. The goal is to obtain a small volume of oily residue.

Part 4: Derivatization for GC-MS Analysis

Free carboxylic acids exhibit poor chromatographic behavior due to their polarity and tendency to adsorb to the GC column.[4] Converting them to their methyl esters (Fatty Acid Methyl Esters, or FAMEs) increases their volatility and thermal stability, leading to sharp, symmetrical peaks.[5][6]

-

Reagent Addition: To the dried extract residue, add 0.5 mL of anhydrous 1.25 M HCl in methanol.[7][8]

-

Reaction: Tightly cap the vial and heat at 50°C overnight, or at 75-80°C for 1 hour.[7][8]

-

Safety Note: This reaction builds pressure. Ensure you use vials capable of withstanding these conditions.

-

-

Quench and Extract: Cool the vial to room temperature. Add 1 mL of deionized water to quench the reaction, followed by 0.5 mL of high-purity hexane. Vortex thoroughly.[7]

-

Final Sample Collection: Centrifuge at 1,000 x g for 5 minutes. Carefully transfer the upper hexane layer, which now contains the 6-methyloctanoate methyl ester, into a 2 mL GC vial for analysis.

GC-MS Analysis and Quantification

The derivatized sample is now ready for instrumental analysis.

Instrumentation and Parameters

The following parameters serve as a starting point and should be optimized for your specific instrument.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial 50°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Scan Range | m/z 40-350 |

Quantification

-

Calibration Curve: Prepare a series of standards of this compound at known concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Spike each standard with the same concentration of internal standard used in the samples. Derivatize these standards using the same procedure (Part 4).

-

Analysis: Run the derivatized standards and samples on the GC-MS.

-

Data Processing: For each standard, calculate the ratio of the peak area of the 6-methyloctanoate methyl ester to the peak area of the internal standard methyl ester. Plot this ratio against the concentration of the this compound standard to generate a linear calibration curve.

-

Calculate Concentration: Determine the peak area ratio for your unknown samples and use the calibration curve to calculate the concentration of this compound in the original bacterial culture.

Trustworthiness and Self-Validation

To ensure the integrity of your results, incorporate the following validation steps:

-

Spike and Recovery: Analyze a blank culture medium spiked with a known concentration of this compound. The recovery should ideally be within 85-115%.

-

Process Blank: Perform the entire extraction and derivatization procedure on a sample of sterile culture medium to check for background contamination.

-

Replicates: Analyze at least three biological replicates and three technical replicates to assess the reproducibility of your results.

Conclusion

This application note details a robust and reliable method for the extraction and quantification of this compound from bacterial cultures. By understanding and applying the principles of pH-dependent solubility for extraction and chemical derivatization for GC-MS analysis, researchers can achieve accurate and reproducible results. This protocol serves as a foundational workflow that can be adapted for other short and medium-chain fatty acids of interest in microbial biotechnology and drug discovery.

References

- 1. Recovery of Volatile Fatty Acids from Fermentation Broth Using Ethyl Acetate as Solvent | Chemical Engineering Transactions [cetjournal.it]

- 2. cetjournal.it [cetjournal.it]

- 3. Volatile fatty acid extraction from fermentation broth using a hydrophobic ionic liquid and in situ enzymatic esterification - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00346B [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. weber.hu [weber.hu]

- 7. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Introduction: The Imperative for Derivatization in Carboxylic Acid Analysis

An In-Depth Guide to the Silylation of 6-Methyloctanoic Acid using BSTFA for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pillar of analytical chemistry, prized for its high-resolution separation and sensitive detection capabilities. However, its application is primarily for compounds that are volatile and thermally stable. Many biologically and industrially significant molecules, including short-chain fatty acids like this compound, present a challenge in their native form. The presence of the polar carboxylic acid (-COOH) functional group leads to low volatility and a propensity for hydrogen bonding, which can cause significant peak tailing on standard GC columns, compromising resolution and sensitivity[1][2].

To overcome these analytical hurdles, chemical derivatization is employed. This process modifies the functional group of an analyte to enhance its suitability for GC analysis. Silylation is one of the most robust and widely used derivatization techniques, involving the replacement of an active hydrogen atom with a trimethylsilyl (TMS) group[3][4]. This transformation effectively masks the polar carboxyl group, reducing hydrogen bonding and increasing the molecule's volatility and thermal stability[5].

This application note provides a comprehensive protocol for the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful and versatile silylating agent. We will delve into the underlying chemical principles, provide a detailed, field-tested protocol, and discuss the expected outcomes for researchers in metabolomics, environmental analysis, and drug development.

The Silylation Reaction: Mechanism and Rationale

The derivatization of this compound with BSTFA is a nucleophilic substitution reaction. The active hydrogen on the carboxylic acid's hydroxyl group is replaced by a trimethylsilyl (-Si(CH₃)₃) group.

Reaction:

-

Analyte: this compound

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Product: this compound, trimethylsilyl ester

-

By-products: N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide

BSTFA is favored for its high reactivity and the volatility of its by-products, which typically elute early in the chromatogram, minimizing interference with the analyte peak[5]. The reaction proceeds readily, often at moderately elevated temperatures.

For carboxylic acids that are sterically hindered or less reactive, the efficacy of the silylation can be significantly enhanced by the addition of a catalyst, most commonly trimethylchlorosilane (TMCS), which is often available pre-mixed with BSTFA (e.g., BSTFA + 1% TMCS)[1][5][6]. The catalyst increases the reactivity of the silylating agent[6]. The general reactivity order for silylation is: alcohols > phenols > carboxylic acids > amines > amides[4][5].

Comprehensive Experimental Protocol

This protocol is designed to be a robust starting point. Optimization of reaction time and temperature may be necessary depending on sample concentration and matrix complexity[1][4].

Materials and Reagents

| Item | Specification | Supplier Example | Notes |

| This compound | ≥98% purity | Sigma-Aldrich | Analytical standard |

| BSTFA + 1% TMCS | Derivatization Grade | Supelco, TCI Chemicals | Store in a desiccator; extremely moisture-sensitive[5]. |

| Anhydrous Acetonitrile (ACN) | GC Grade, ≤0.005% water | Fisher Scientific | Can be substituted with other anhydrous aprotic solvents like pyridine or dichloromethane[3]. |

| GC Vials | 2 mL, Amber, with PTFE-lined caps | Agilent Technologies | Amber vials protect light-sensitive compounds. |

| Heating Block / Oven | Capable of maintaining ±1°C | VWR | For controlled incubation. |

| Micropipettes & Syringes | Calibrated | Eppendorf, Hamilton | Use dry syringes for reagent transfer. |

| Nitrogen Gas Supply | High purity (99.999%) | --- | For sample drying. |

Workflow Overview

Caption: Workflow for BSTFA Derivatization of this compound.

Step-by-Step Methodology

Crucial Precaution: BSTFA is highly sensitive to moisture. The presence of water will consume the reagent and inhibit the derivatization process. Ensure all glassware is oven-dried and cooled in a desiccator, and use only anhydrous solvents[3][5]. All handling of BSTFA should be performed in a fume hood.

-

Sample Preparation:

-

Reagent Addition:

-

Add 100 µL of anhydrous acetonitrile to the dried sample to act as a solvent. (Note: BSTFA can also be used neat, without additional solvent[5]).

-

Using a dry microsyringe, add 100 µL of BSTFA + 1% TMCS to the vial. A significant molar excess of the silylating reagent is recommended to drive the reaction to completion, typically at least a 2:1 molar ratio of BSTFA to active hydrogens[4][5].

-

-

Reaction Incubation:

-

Immediately cap the vial tightly and vortex for approximately 10 seconds to ensure thorough mixing[1].

-

Place the vial in a heating block or oven set to 60°C and incubate for 60 minutes[1].

-

Optimization Note: Reaction time and temperature can be adjusted. For many simple carboxylic acids, the reaction may be complete in as little as 20-30 minutes at 70°C[5]. Progress can be monitored by analyzing aliquots at different time points until the peak area of the TMS-ester derivative no longer increases[5].

-

-

Analysis:

-

After incubation, allow the vial to cool to room temperature.

-

The sample is now ready for direct injection into the GC-MS system.

-

GC-MS Parameters and Expected Results

The derivatized sample can be analyzed using standard GC-MS conditions for fatty acid derivatives. The following table provides a validated starting point.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Mass Spectrometer | Agilent 5975C or equivalent |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or similar |

| Injection Mode | Splitless (or Split 10:1 for concentrated samples) |

| Injector Temperature | 275°C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial: 60°C, hold 1 minRamp: 10°C/min to 280°CHold: 5 min |

| MS Transfer Line | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-500 |

Interpreting the Results

-

Chromatography: The underivatized this compound would typically exhibit a broad, tailing peak. Following successful derivatization, the resulting TMS-ester will appear as a sharp, symmetrical peak with a shorter retention time compared to what would be expected for the free acid on a polar column.

-

Mass Spectrum: The EI mass spectrum of the this compound TMS-ester will show characteristic fragmentation patterns useful for identification. Key ions to monitor include:

-

Molecular Ion (M+•): The molecular ion for the derivative (m/z 216) may be present but is often of low abundance.

-

M-15 Ion: A prominent peak corresponding to the loss of a methyl group (-CH₃) from the TMS moiety (m/z 201). This is a hallmark of TMS derivatives.

-

Other Fragments: Other significant fragments will arise from cleavages within the carbon chain and the TMS group, providing a unique fingerprint for the molecule. A detailed review of TMS derivative fragmentation can provide further insight[7].

-

Troubleshooting and Best Practices

-

Incomplete Derivatization: If both the free acid and the TMS-ester peaks are observed, the reaction has not gone to completion.

-

Cause: Insufficient reagent, time, or temperature; presence of moisture.

-

Solution: Increase the amount of BSTFA, prolong the incubation time, or increase the temperature[4]. Critically, ensure all components are anhydrous.

-

-

Reagent Peak Interference: The by-products of BSTFA are highly volatile[5]. A suitable solvent delay on the MS can prevent the filament from being saturated by the large excess of reagent and solvent eluting at the beginning of the run[1].

-

Derivative Stability: While TMS derivatives are thermally stable, they are susceptible to hydrolysis[5]. It is best practice to analyze samples as soon as possible after derivatization, ideally within 24 hours. If storage is necessary, keep vials tightly capped at 4°C.

Conclusion

The silylation of this compound with BSTFA is a highly effective and reliable method to prepare the analyte for GC-MS analysis. By converting the polar carboxylic acid to a nonpolar, volatile TMS-ester, this protocol overcomes common chromatographic challenges, enabling sharp, symmetrical peaks and leading to improved sensitivity and reproducibility. Adherence to anhydrous conditions and proper optimization of reaction parameters are critical for success. This method provides a robust foundation for the quantitative and qualitative analysis of short-chain fatty acids across a wide range of scientific disciplines.

References

- 1. Blogs | Restek [discover.restek.com]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. benchchem.com [benchchem.com]

- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. gcms.cz [gcms.cz]

- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

Purifying 6-Methyloctanoic Acid: A Detailed Guide to Solid-Phase Extraction

This comprehensive guide provides two detailed solid-phase extraction (SPE) protocols for the purification of 6-methyloctanoic acid, a branched-chain fatty acid relevant in various fields, including flavor and fragrance industries, and as a potential biomarker. Tailored for researchers, scientists, and professionals in drug development, this document offers a deep dive into the principles and practical execution of both reversed-phase and anion-exchange SPE, ensuring high purity and recovery of the target analyte.

Introduction: The Challenge of Purifying Branched-Chain Fatty Acids